quinolin-8-yl 2-methyl-5-piperidin-1-ylsulfonylbenzoate
Overview
Description
“8-quinolinyl 2-methyl-5-(1-piperidinylsulfonyl)benzoate” is a chemical compound with the molecular formula C22H22N2O4S . It is related to synthetic cannabinoid receptor agonists (SCRAs), a group of substances used in designer drugs .
Physical and Chemical Properties Analysis
The molecular weight of the compound is 410.49 . No further physical or chemical properties were found in the available resources.Mechanism of Action
While the mechanism of action for this specific compound is not detailed in the available resources, it is mentioned that it is related to synthetic cannabinoid receptor agonists (SCRAs) . SCRAs are known to bind to and activate the cannabinoid receptors in the brain, mimicking the effects of cannabis.
Future Directions
One study mentions the importance of understanding the metabolic fate of related synthetic cannabinoid receptor agonists (SCRAs) for the identification of toxicological screening targets and to predict possible drug interactions . This suggests that future research could focus on these areas for “8-quinolinyl 2-methyl-5-(1-piperidinylsulfonyl)benzoate”.
Properties
IUPAC Name |
quinolin-8-yl 2-methyl-5-piperidin-1-ylsulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-16-10-11-18(29(26,27)24-13-3-2-4-14-24)15-19(16)22(25)28-20-9-5-7-17-8-6-12-23-21(17)20/h5-12,15H,2-4,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJJSBRAYOLXCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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